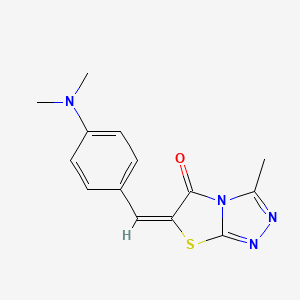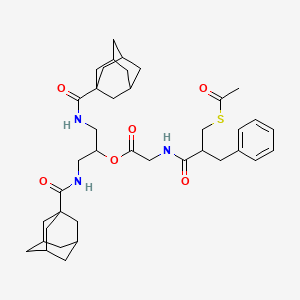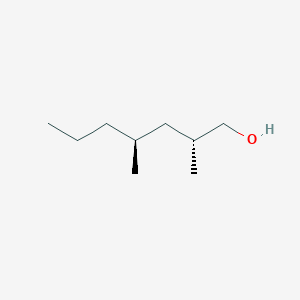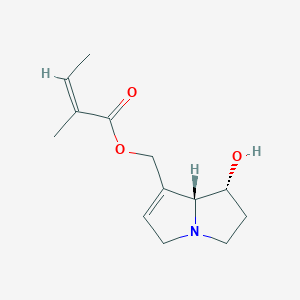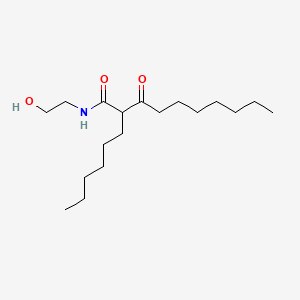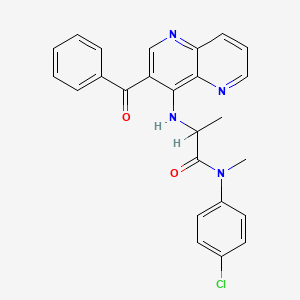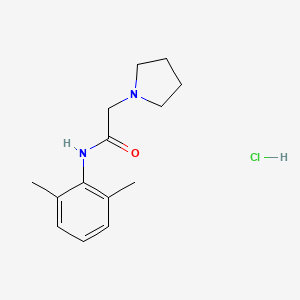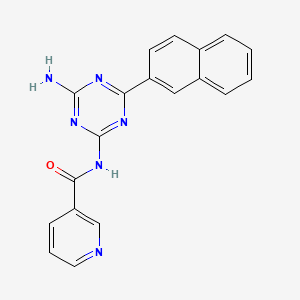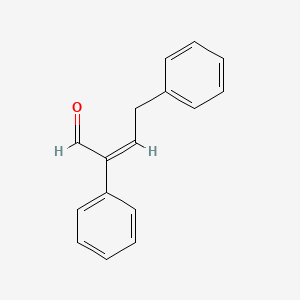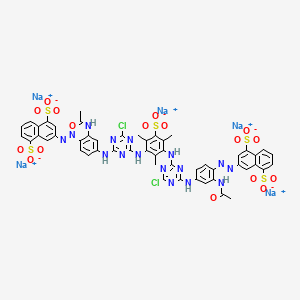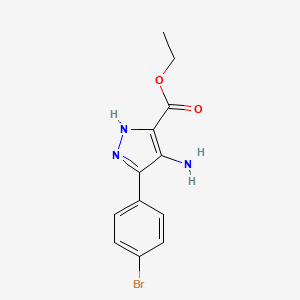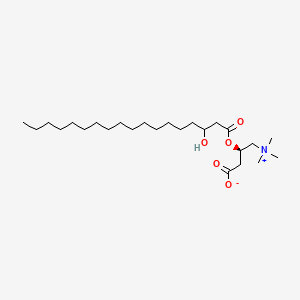
3-Hydroxystearoylcarnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxystearoylcarnitine is a type of acylcarnitine, which are esters formed from the conjugation of fatty acids with L-carnitine. This compound is particularly significant as it serves as a primary marker for certain metabolic disorders, such as long-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency and trifunctional protein deficiency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxystearoylcarnitine is synthesized in the mitochondria through the esterification of carnitine and acyl-CoAs. This enzymatic process is facilitated by carnitine acyltransferases . The synthetic route involves the butylation of acylcarnitines using acidified butanol, followed by analysis through tandem mass spectrometry (MS/MS) .
Industrial Production Methods
Industrial production of this compound typically involves the same enzymatic processes used in laboratory settings but scaled up for mass production. The use of high-performance liquid chromatography (HPLC) and MS/MS ensures the purity and accuracy of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxystearoylcarnitine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in metabolic pathways.
Common Reagents and Conditions
Common reagents used in these reactions include acidified butanol for butylation and various oxidizing and reducing agents depending on the specific reaction being studied .
Major Products Formed
The major products formed from these reactions are typically other acylcarnitines or metabolites that play roles in energy metabolism and fatty acid oxidation .
Aplicaciones Científicas De Investigación
3-Hydroxystearoylcarnitine has a wide range of scientific research applications:
Chemistry: Used as a marker in the study of fatty acid metabolism and energy production.
Biology: Helps in understanding metabolic pathways and diagnosing metabolic disorders.
Medicine: Serves as a diagnostic marker for metabolic diseases and is being studied for its potential therapeutic applications.
Industry: Used in the production of dietary supplements and as a reference standard in pharmaceutical testing
Mecanismo De Acción
The mechanism of action of 3-Hydroxystearoylcarnitine involves its role in the transport and oxidation of fatty acids. It facilitates the transfer of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis in cells .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyoctadecanoylcarnitine: Another acylcarnitine with similar structure and function.
Acetylcarnitine: A short-chain acylcarnitine used in dietary supplements.
Propionylcarnitine: Another short-chain acylcarnitine with therapeutic applications.
Uniqueness
3-Hydroxystearoylcarnitine is unique due to its specific role as a marker for long-chain fatty acid oxidation disorders and its involvement in the transport of long-chain fatty acids into mitochondria .
Propiedades
Número CAS |
282525-25-1 |
|---|---|
Fórmula molecular |
C25H49NO5 |
Peso molecular |
443.7 g/mol |
Nombre IUPAC |
(3R)-3-(3-hydroxyoctadecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C25H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h22-23,27H,5-21H2,1-4H3/t22?,23-/m1/s1 |
Clave InChI |
PWZJXSPDNGIODC-OZAIVSQSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


